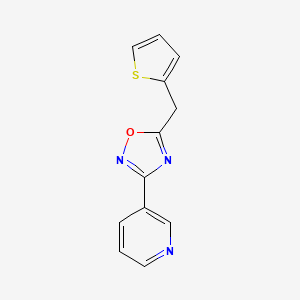![molecular formula C14H19BrClNO5 B4001126 N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4001126.png)
N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid
Descripción general
Descripción
N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid is a complex organic compound known for its unique chemical structure and properties
Aplicaciones Científicas De Investigación
N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine typically involves multiple steps, starting with the preparation of 4-bromo-2-chlorophenol. This intermediate is then reacted with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. The next step involves the reaction of this intermediate with butan-1-amine under controlled conditions to yield the desired compound. The final product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Mecanismo De Acción
The mechanism of action of N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine.
2-(4-Bromo-2-chlorophenoxy)ethanol: An intermediate in the synthetic route.
Butan-1-amine: Another intermediate used in the synthesis.
Uniqueness
N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClNO.C2H2O4/c1-2-3-6-15-7-8-16-12-5-4-10(13)9-11(12)14;3-1(4)2(5)6/h4-5,9,15H,2-3,6-8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWINOFSIGNXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-biphenylyloxy)butyl]-1H-imidazole](/img/structure/B4001066.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4001073.png)
![1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4001077.png)
![N-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4001084.png)

![1-[2-[2-(4-Chloro-3-methylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4001092.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}pyrrolidine oxalate](/img/structure/B4001103.png)
![diethyl [3-(2-allyl-4-methylphenoxy)propyl]malonate](/img/structure/B4001118.png)
![8-[(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]quinoline](/img/structure/B4001119.png)
![oxalic acid;N'-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4001129.png)
![N'-[4-(4-methoxy-2-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001136.png)
![1-[3-(2-bromo-4-chlorophenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4001142.png)
![N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4001151.png)
![4-[3-(4-Methoxyphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4001158.png)
